molecular formula C8H9NO2 B156628 N-Methylsalicylamide CAS No. 1862-88-0

N-Methylsalicylamide

Cat. No. B156628
CAS RN: 1862-88-0
M. Wt: 151.16 g/mol
InChI Key: BCKXMQIYWWTZDP-UHFFFAOYSA-N
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Description

N-Methylsalicylamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is also known by other names such as 2-Hydroxy-N-methylbenzamide .


Molecular Structure Analysis

The molecular structure of N-Methylsalicylamide consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 335.8±25.0 °C at 760 mmHg, and a flash point of 156.9±23.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

N-Methylsalicylamide has a density of 1.2±0.1 g/cm3, a boiling point of 335.8±25.0 °C at 760 mmHg, and a flash point of 156.9±23.2 °C . It has a molar refractivity of 41.8±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 128.2±3.0 cm3 .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Methylsalicylamide, also known as 2-Hydroxy-N-methylbenzamide, is a compound that has been studied for its potential protective effects on skeletal muscle in cases of limb ischemia-reperfusion injury It is known to interact with the mitochondrial electron transport chain, potentially reducing the electron transport rate .

Mode of Action

The mode of action of N-Methylsalicylamide involves its interaction with the mitochondrial electron transport chain. By reducing the electron transport rate, it can effectively decrease the production of reactive oxygen species (ROS), which play a key role in skeletal muscle ischemia-reperfusion injury .

Biochemical Pathways

It is known to influence the mitochondrial electron transport chain, which is a crucial component of cellular respiration and energy production . By reducing the electron transport rate, N-Methylsalicylamide can potentially mitigate the harmful effects of ROS produced during ischemia-reperfusion injury .

Pharmacokinetics

Salicylates, a related group of compounds, are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues

Result of Action

The primary result of N-Methylsalicylamide’s action is its potential protective effect on skeletal muscle in cases of limb ischemia-reperfusion injury. By reducing the electron transport rate in the mitochondrial electron transport chain, it can decrease the production of ROS, thereby mitigating oxidative stress and inflammatory response, reducing tissue damage, and promoting repair .

Action Environment

The efficacy and stability of N-Methylsalicylamide, like many other compounds, can be influenced by various environmental factors. For instance, light, temperature, soil water, soil fertility, and salinity can affect the accumulation of secondary metabolites in plants . .

properties

IUPAC Name

2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXMQIYWWTZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171868
Record name Salicylamide, N-methyl-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylsalicylamide

CAS RN

1862-88-0
Record name 2-Hydroxy-N-methylbenzamide
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Record name N-Methylsalicylamide
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Record name N-Methylsalicylamide
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Record name Salicylamide, N-methyl-
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Record name 2-hydroxy-N-methylbenzamide
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Record name N-METHYLSALICYLAMIDE
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Synthesis routes and methods I

Procedure details

A solution of methyl salicylate (5.16 mL, 40 mmol) in methanol (10 mL) was added dropwise to aqueous 40% methylamine (18.1 mL, 210 mmol) at 0° C. After addition was complete the reaction mixture was kept on stirring at room temperature overnight. The volatiles were removed in vacuo to give the subtitled compound (5.48 g).
Quantity
5.16 mL
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Carsalam (30.00 g, 0.1840 mol), iodomethane (10.23 ml, 0.1643 mol), sodium carbonate (19.51 g, 0.1840 mol) and dimethylformamide (150 ml) were placed in a 500 ml round bottom flask. The reaction mixture was heated overnight at 80° C. After cooling to room temperature, the reaction mixture was filtered and a white solid collected. This was washed with water and the remaining solid placed into a 250 ml round bottom flask. Water was added to the filtrate from the initial filtration and more, white solid precipitated. This material was combined with the solid already in the 250 ml flask and 2N aqueous sodium hydroxide (150 ml) was added. The mixture was heated for one hour before heating was discontinued and the reaction mixture was allowed to cool overnight. Overnight, a white solid precipitated and was isolated by filtration and allowed to dry in vacuo. 21.52 g of N-methylsalicylamide was isolated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.23 mL
Type
reactant
Reaction Step One
Quantity
19.51 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide (1.65 grams, 4.3 mmol) in methylene chloride (35 mL) at room temperature was added slowly boron tribromide (1M in methylene chloride, 8.6 mL, 8.6 mmol). The resulting mixture was stirred at room temperature for 4 hours, and quenched by pouring into ice water (100 mL), stirred for 1 hour at room temperature, then extracted with methylene chloride (3 times 30 mL). The combined organic extracts were washed with saturated aqueous NaHCO3, brine, dried over Na2SO4, filtered, and concentrated to give 2-hydroxy-N-methyl benzamide as a brown solid which was subjected directly to hydrogenation without further purification. 1H NMR (400 MHz, CDCl3) δ9.43 (s, 1H), 8.00 (s, 2H), 6.97-6.93 (d+dd, 2H), 6.42 (d, 1H), 4.44 (m, 1H), 2.96 (s, 3H), 2.22 (s, 6H), 2.19-2.14 (m, 2H), 1.87-1.55 (m, 4H). MS (APCI+) Calc: 370.2, Found: 371.2 (M+1).
Name
N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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